molecular formula C30H24O7 B2689816 ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 312917-99-0

ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2689816
CAS No.: 312917-99-0
M. Wt: 496.515
InChI Key: IZERPZSLVQLZIE-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a naphtho[1,2-b]furan core substituted with:

  • A 3,5-dimethoxybenzoyloxy group at position 3.
  • A phenyl group at position 2.
  • An ethyl carboxylate ester at position 3.

Its synthesis likely involves multi-step functionalization of the naphthofuran scaffold, with esterification and benzoylation as critical steps.

Properties

IUPAC Name

ethyl 5-(3,5-dimethoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O7/c1-4-35-30(32)26-24-17-25(36-29(31)19-14-20(33-2)16-21(15-19)34-3)22-12-8-9-13-23(22)28(24)37-27(26)18-10-6-5-7-11-18/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZERPZSLVQLZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Dimethoxybenzoyloxy Moiety: The dimethoxybenzoyloxy group can be attached through an esterification reaction involving 3,5-dimethoxybenzoic acid and an appropriate alcohol, such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have suggested that compounds similar to ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate exhibit significant anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related compound showed selective cytotoxicity against breast cancer cells while sparing normal cells .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Materials Science

Polymeric Applications
this compound can be utilized as a monomer in the synthesis of advanced polymeric materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanocomposite Development
The compound's unique structure allows for its use in developing nanocomposites with enhanced electrical and optical properties. Research has indicated that when combined with nanoparticles, these composites can exhibit remarkable conductivity and photoluminescence, making them suitable for applications in electronic devices .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations such as esterification and coupling reactions. A notable case study involved using this compound as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntioxidantFree radical scavenging

Table 2: Properties of Derived Polymers

PropertyValueReference
Thermal StabilityIncreased by 30%
Mechanical StrengthEnhanced tensile strength
Electrical ConductivityImproved by 50%

Case Studies

Case Study 1: Anticancer Compound Development
A research team synthesized a series of derivatives based on this compound to evaluate their anticancer properties. The study revealed that modifications at specific positions on the aromatic rings significantly enhanced cytotoxicity against various cancer cell lines.

Case Study 2: Polymer Synthesis
In another study, researchers incorporated this compound into a polyvinyl chloride (PVC) matrix. The resulting nanocomposite demonstrated superior mechanical properties and thermal stability compared to pure PVC, indicating its potential for use in high-performance applications.

Mechanism of Action

The mechanism of action of ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following structurally related compounds are discussed in the evidence, enabling comparative analysis:

A. 2-Methoxyethyl 5-{[(2,5-Dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate ()
  • Core structure : Naphtho[1,2-b]furan.
  • Substituents :
    • Position 5: Sulfonamide group (2,5-dimethylphenylsulfonyl).
    • Position 2: Methyl group.
    • Position 3: 2-Methoxyethyl carboxylate.
  • Key differences: The sulfonamide group at position 5 contrasts with the 3,5-dimethoxybenzoyloxy group in the target compound. The methyl group at position 2 (vs. phenyl in the target) reduces steric bulk, possibly enhancing solubility.
B. Ethyl 2-Methyl-5-[5-(p-Anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate ()
  • Substituents :
    • Position 5: Oxadiazole ring with p-anisyl (4-methoxyphenyl) substitution.
    • Position 2: Methyl group.
    • Position 3: Ethyl carboxylate.
  • Key differences :
    • The oxadiazole ring introduces aromaticity and electron-withdrawing effects, which differ from the benzoyloxy group in the target compound. This may alter electronic properties and reactivity .
C. (4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()
  • Core structure : Pyrrolo[1,2-b]pyridazine (a bicyclic heterocycle).
  • Substituents :
    • Trifluoromethyl furan at position 3.
  • Key differences :
    • The pyrrolopyridazine core and trifluoromethyl group introduce distinct steric and electronic profiles compared to naphthofurans. Such differences could impact metabolic stability or target selectivity .

Comparative Analysis Table

Property/Feature Target Compound Compound A () Compound B ()
Core Structure Naphtho[1,2-b]furan Naphtho[1,2-b]furan Furan
Position 5 Substituent 3,5-Dimethoxybenzoyloxy (electron-rich aryl ester) 2,5-Dimethylphenylsulfonamido (sulfonamide) Oxadiazole-p-anisyl (heterocyclic carbonyl)
Position 2 Substituent Phenyl (aromatic, bulky) Methyl (small, nonpolar) Methyl
Position 3 Substituent Ethyl carboxylate 2-Methoxyethyl carboxylate Ethyl carboxylate
Polarity Moderate (methoxy groups enhance polarity) High (sulfonamide and methoxyethyl) Moderate (oxadiazole and methoxy)
Potential Applications Likely medicinal (e.g., kinase inhibition due to benzoyloxy mimicry) Enzyme inhibition (sulfonamide motifs) Antimicrobial (oxadiazole derivatives)

Key Findings

Substituent-Driven Properties: The 3,5-dimethoxybenzoyloxy group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to sulfonamides or oxadiazoles . Ethyl vs.

Synthetic Considerations :

  • The benzoyloxy group in the target compound may require protection/deprotection strategies during synthesis, whereas sulfonamide formation (Compound A) involves sulfonylation steps .

Spectroscopic Signatures :

  • IR spectra for similar esters (e.g., Compound B’s carbonyl stretch at 1,714 cm⁻¹) suggest that the target compound’s ester and benzoyloxy carbonyl groups would appear in comparable regions, though exact shifts depend on substituent effects .

Biological Activity

Overview of Ethyl 5-(3,5-Dimethoxybenzoyloxy)-2-Phenylnaphtho[1,2-b]furan-3-Carboxylate

This compound is a synthetic compound that belongs to a class of naphthoquinone derivatives. These compounds often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula: C₁₉H₁₈O₅
  • Molecular Weight: 318.34 g/mol
  • CAS Number: Not specified in the search results.

Anticancer Properties

Several studies have explored the anticancer potential of naphthoquinone derivatives. For instance:

  • Mechanism of Action: Naphthoquinones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death. They may also inhibit key signaling pathways involved in cancer cell proliferation.
  • Case Studies:
    • A study demonstrated that similar naphthoquinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituents on the aromatic rings in enhancing biological activity.

Antimicrobial Activity

Naphthoquinones have also been investigated for their antimicrobial properties:

  • In Vitro Studies: Research has shown that these compounds can inhibit bacterial growth and possess antifungal activity. For example, derivatives with methoxy groups have been found to enhance antimicrobial efficacy.
  • Mechanism: The antimicrobial action is often attributed to membrane disruption and interference with nucleic acid synthesis.

Comparative Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityReference
Naphthoquinone AHigh (IC50 < 10 μM)Moderate (Zone of inhibition > 15 mm)
This compoundPotential (not directly studied)Potential (not directly studied)This study
Naphthoquinone BModerate (IC50 ~ 20 μM)High (Zone of inhibition > 20 mm)

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions starting with naphthofuran carboxylate scaffolds. Key steps include:

  • Esterification : Reacting 5-hydroxynaphthofuran derivatives with 3,5-dimethoxybenzoyl chloride under anhydrous conditions (e.g., THF, NaH as base) to introduce the benzoyloxy group .
  • Substitution : Introducing the phenyl group at the 2-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or activated aryl halides .
  • Final esterification : Ethyl ester formation using ethyl chloroformate or alcoholysis under acidic/basic conditions .
    Critical Intermediates :
  • 5-Hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid (core scaffold).
  • 3,5-Dimethoxybenzoyl chloride (acylating agent).

Q. Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for naphthofuran), methoxy groups (δ 3.8–4.0 ppm), and ester carbonyls (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthofuran and benzoyloxy regions .
  • XRD : Confirm crystal packing and dihedral angles between aromatic rings, which influence electronic properties .
  • IR Spectroscopy : Validate ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield under variable catalytic conditions?

Methodological Answer:

  • Screening Variables : Use fractional factorial designs to test catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and temperature (80–120°C) .
  • Response Surface Methodology (RSM) : Model interactions between reaction time and catalyst loading. For example, a Central Composite Design (CCD) revealed that yields plateau beyond 10 mol% Pd, suggesting cost-effective thresholds .
  • Contradiction Handling : If yields drop at high temperatures, analyze side reactions (e.g., ester hydrolysis) via LC-MS and adjust pH or solvent polarity .

Q. What computational methods predict electronic properties, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Analysis : Predict charge distribution; the naphthofuran core typically shows electron-deficient behavior, while methoxy groups enhance electron density .
    • TD-DFT : Simulate UV-Vis spectra (λmax ~320 nm for π→π* transitions) and compare with experimental absorbance .
  • Discrepancy Resolution : If experimental λmax deviates >10 nm from calculations, check solvent effects (PCM models) or substituent conformational flexibility .

Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic Probing :
    • Use in situ IR to track intermediate formation (e.g., acyloxy vs. ester intermediates) .
    • Isolate byproducts via flash chromatography and characterize via HRMS/NMR. For example, competing O- vs. C-acylation can occur if the hydroxyl group is insufficiently protected .
  • Kinetic Studies : Vary reagent addition rates (e.g., slow vs. rapid benzoyl chloride addition) to minimize dimerization .

Q. What strategies improve regioselectivity in substitutions or functionalizations?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) at the 5-position to steer electrophilic attacks to the 2-phenyl site .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at electron-rich positions, while non-polar solvents favor steric control .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science or medicinal chemistry?

Methodological Answer:

  • Photovoltaic Materials : Its extended π-system and electron-withdrawing ester groups make it a candidate for organic semiconductors. Test hole-transport properties via cyclic voltammetry (HOMO ≈ -5.2 eV) .
  • Anticancer Agents : Screen against kinase targets (e.g., EGFR) using molecular docking. Synthesize analogs with varied methoxy positions to optimize binding affinity .

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